FT Inhibitory Potency: Tic Scaffold Outperforms Alternative Constrained Phenylalanine Replacements
In a systematic study of farnesyltransferase (FT) inhibitors, replacement of the phenylalanine residue in the CVFM tetrapeptide sequence with the 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (Tic) scaffold produced a derivative with an IC50 of 1 nM, representing the greatest improvement in FT inhibitory potency among all tested replacements [1]. In contrast, substitution with (Z)-dehydrophenylalanine, 2-aminoindan-2-carboxylate, or indoline-2-carboxylate yielded derivatives with higher IC50 values, indicating reduced potency. A subsequent analog incorporating both the Cys-Val methyleneamine isostere and the Tic replacement achieved an IC50 of 0.6 nM and inhibited anchorage-independent growth of NIH-3T3 cells by 50% at 5 μM [1].
| Evidence Dimension | Farnesyltransferase (FT) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 1 nM for Tic-containing analog; IC50 = 0.6 nM for optimized analog |
| Comparator Or Baseline | CVFM tetrapeptide analogs with alternative replacements: (Z)-dehydrophenylalanine, 2-aminoindan-2-carboxylate, indoline-2-carboxylate (IC50 values not explicitly stated but reported as less potent than Tic derivative) |
| Quantified Difference | Tic derivative achieved greatest improvement in FT inhibitory potency among all tested replacements; optimized analog showed 0.6 nM IC50 |
| Conditions | In vitro FT inhibition assay; cellular assay for anchorage-independent growth of stably transformed NIH-3T3 fibroblast cells |
Why This Matters
The Tic scaffold consistently yields superior FT inhibitory potency compared to other constrained phenylalanine replacements, making it the preferred choice for designing potent Ras pathway inhibitors.
- [1] Leftheris, K., Kline, T., Vite, G. D., Cho, Y. H., Bhide, R. S., Patel, D. V., ... & Njoroge, F. G. (1996). Development of Highly Potent Inhibitors of Ras Farnesyltransferase Possessing Cellular and in Vivo Activity. Journal of Medicinal Chemistry, 39(1), 224-236. View Source
